molecular formula C6H11NO4 B1642138 Isopropyl 2-nitropropanoate

Isopropyl 2-nitropropanoate

Cat. No.: B1642138
M. Wt: 161.16 g/mol
InChI Key: FURSNPYYPMGPOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-nitropropanoate is an ester derivative of 2-nitropropanoic acid, where the hydroxyl group of the carboxylic acid is replaced by an isopropyloxy group. This compound belongs to the nitro ester family, characterized by the presence of a nitro (-NO₂) group adjacent to the ester functionality. The nitro group confers reactivity, influencing properties such as stability, solubility, and electrophilicity .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

propan-2-yl 2-nitropropanoate

InChI

InChI=1S/C6H11NO4/c1-4(2)11-6(8)5(3)7(9)10/h4-5H,1-3H3

InChI Key

FURSNPYYPMGPOK-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C(C)[N+](=O)[O-]

Canonical SMILES

CC(C)OC(=O)C(C)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group in isopropyl 2-nitropropanoate can undergo reduction to form primary amines or hydroxylamines under catalytic hydrogenation or chemical reducing conditions.

  • Catalytic Hydrogenation :
    Hydrogenation with Pd/C or Raney Ni under H₂ pressure reduces the nitro group to an amine. For example:

    Isopropyl 2-nitropropanoateH2,Pd/CMeOHIsopropyl 2-aminopropanoate+H2O\text{this compound} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{MeOH}} \text{Isopropyl 2-aminopropanoate} + \text{H}_2\text{O}

    Similar reductions of nitroalkanes to amines are well-documented in metabolic pathways for nitro compounds .

  • Zinc/Acid Reduction :
    Treatment with Zn in acidic media (e.g., HCl) may yield hydroxylamines or amines depending on conditions .

Hydrolysis of the Ester Group

The ester linkage undergoes hydrolysis under acidic or basic conditions to yield 2-nitropropanoic acid and isopropyl alcohol:

Isopropyl 2-nitropropanoateH+or OHH2O2-Nitropropanoic acid+Isopropyl alcohol\text{this compound} \xrightarrow[\text{H}^+ \text{or OH}^-]{\text{H}_2\text{O}} \text{2-Nitropropanoic acid} + \text{Isopropyl alcohol}

The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating hydrolysis compared to non-nitro esters. This reactivity aligns with general ester hydrolysis mechanisms .

Transesterification Reactions

The isopropyl ester can undergo transesterification with alcohols in the presence of acid/base catalysts:

Isopropyl 2-nitropropanoate+ROHH+R-2-nitropropanoate+Isopropyl alcohol\text{this compound} + \text{ROH} \xrightarrow[\text{H}^+]{} \text{R-2-nitropropanoate} + \text{Isopropyl alcohol}

For example, methanol would yield methyl 2-nitropropanoate. This reaction is typical for esters and is leveraged in synthetic chemistry for ester interchange .

Radical Coupling Reactions

The nitro group facilitates radical-mediated C–C bond formation. Vitamin B₁₂-catalyzed reactions with diazo compounds (e.g., ethyl diazoacetate) generate tertiary nitroalkanes via a proposed mechanism:

  • Radical Generation : Homolysis of Co–C bonds in vitamin B₁₂ produces alkyl radicals.

  • Nitronate Formation : Deprotonation of the nitro group forms a nitronate anion.

  • Coupling : Radical addition to the nitronate yields tertiary nitro products .

For this compound, this could lead to:

Isopropyl 2-nitropropanoate+Diazo compoundVitamin B12Zn, LightTertiary nitroalkane derivative\text{this compound} + \text{Diazo compound} \xrightarrow[\text{Vitamin B}_{12}]{\text{Zn, Light}} \text{Tertiary nitroalkane derivative}

Nucleophilic Substitution at the Nitro Group

The nitro group’s electrophilic β-carbon can participate in nucleophilic additions. For example:

  • Cycloadditions : Nitro groups in aliphatic esters engage in [4+2] cycloadditions with dienes to form heterocycles .

  • Michael Additions : The nitro group’s electron-deficient β-position may accept nucleophiles (e.g., enolates) .

Oxidative Degradation

Under strong oxidative conditions (e.g., CrO₃/H₂SO₄), the nitro group may oxidize to a ketone or carboxylic acid, though this pathway is less common for aliphatic nitro compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Isopropyl 2-nitropropanoate with structurally or functionally related compounds based on the evidence provided:

2.1 Isopropyl 2-Aminoacetate Hydrochloride (CAS 14019-62-6)
  • Structure: Contains an amino (-NH₂) group instead of a nitro (-NO₂) group.
  • Molecular Weight: 153.61 g/mol (C₅H₁₂ClNO₂) .
  • Reactivity: The amino group is nucleophilic, enabling reactions with carbonyl compounds or acylating agents.
  • Applications : Used in peptide synthesis and as a precursor for bioactive molecules .
2.2 Isopropyl Nitrite (CAS 541-42-4)
  • Structure: A nitrite ester (R-O-NO) rather than a nitro-substituted ester.
  • Molecular Weight: 89.09 g/mol (C₃H₇NO₂) .
  • Reactivity: Nitrites are prone to decomposition under heat or light, releasing nitric oxide. This compound, with a nitro group directly attached to the carbon chain, may exhibit greater thermal stability.
  • Applications : Used as a vasodilator and in organic synthesis for diazotization reactions .
2.3 Isobutyl S-Ammonium Methylphosphonothiolate
  • Structure: Contains a phosphonothiolate group, differing significantly in backbone and functional groups.
  • Molecular Formula: C₈H₂₀NO₃P .
  • Reactivity: Phosphonothiolates are often used in nerve agent analogs or as enzyme inhibitors. This compound, with its ester-nitro combination, may serve as a precursor for energetic materials or nitration reagents .

Key Properties and Trends

  • Electron Effects: Nitro groups enhance electrophilicity at adjacent carbons, making esters more reactive toward nucleophilic attack compared to amino or hydroxyl analogs .
  • Stability: Nitro esters (e.g., this compound) are generally less stable than nitrites or simple esters due to the destabilizing electron-withdrawing nitro group.
  • Solubility: Polar nitro groups improve solubility in polar solvents (e.g., acetone, DMSO) compared to non-polar isopropyl esters like 2-isopropylphenyl isocyanate .

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